4-methyl-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole
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Overview
Description
"4-methyl-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole" is a compound of interest in various fields of science, particularly chemistry, biology, and medicine. It features a unique structure that combines a benzothiazole ring with a trifluoromethyl group, an oxadiazole ring, and a piperazine moiety, making it a versatile molecule for different chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. Typically, it starts with the preparation of individual fragments:
Preparation of 4-methyl-1,3-benzothiazole: : This can be synthesized by the cyclization of 2-aminothiophenol with acetic acid under acidic conditions.
Synthesis of the oxadiazole ring: : The oxadiazole ring can be formed by cyclization of a suitable hydrazide with carbon disulfide in the presence of base.
Formation of the piperazine derivative: : Piperazine derivatives can be prepared by alkylation reactions involving piperazine and appropriate alkylating agents.
The final compound is obtained by linking these fragments through nucleophilic substitution or condensation reactions under controlled conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
On an industrial scale, the synthesis would be optimized for cost-effectiveness, yield, and environmental considerations. This often involves using continuous flow reactors, greener solvents, and recycling reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: : It can be reduced using reagents like sodium borohydride or catalytic hydrogenation.
Substitution: : The molecule's various functional groups allow for nucleophilic and electrophilic substitution reactions, employing reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Halides, amines.
Major Products Formed
The major products depend on the reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
Biology
In biological research, it is investigated for its potential as a probe in fluorescence imaging due to its unique photophysical properties.
Medicine
Pharmacologically, it shows promise as a lead compound in drug development, particularly in designing inhibitors for certain enzymes or receptors.
Industry
Industrially, it might be used in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The compound's biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes, receptors, or nucleic acids. The trifluoromethyl and oxadiazole groups are known to enhance binding affinity and selectivity towards these targets, influencing pathways involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and trifluoromethyl-substituted molecules. the presence of the oxadiazole ring and the specific positioning of the trifluoromethyl group confer unique properties, such as improved metabolic stability and enhanced binding interactions.
List of Similar Compounds
2-(trifluoromethyl)-1,3-benzothiazole
4-(methyl)-1,3,4-oxadiazole derivatives
Piperazine-based compounds with similar functional groups
Properties
IUPAC Name |
2-[[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5OS/c1-10-3-2-4-11-13(10)20-15(26-11)24-7-5-23(6-8-24)9-12-21-22-14(25-12)16(17,18)19/h2-4H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAGMSMARGMUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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